molecular formula C17H15F2NO4 B2419810 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide CAS No. 1421442-77-4

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide

Cat. No.: B2419810
CAS No.: 1421442-77-4
M. Wt: 335.307
InChI Key: HVGQXJHMTHONAO-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a difluorobenzamide group

Mechanism of Action

Target of Action

Similar compounds with a 1,3-benzodioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect a variety of downstream cellular processes, including cell division and intracellular transport.

Result of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, potentially leading to the inhibition of cancer cell proliferation and the promotion of cancer cell death.

Biochemical Analysis

Biochemical Properties

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide has been found to exhibit potent cyclooxygenase inhibitory activity, suggesting that it may interact with this enzyme and potentially others in the body . It has also been associated with anti-inflammatory, analgesic, and anti-tumoral activities .

Cellular Effects

In cellular contexts, this compound has demonstrated significant effects. For instance, it has been found to exhibit potent growth inhibition properties against various human cancer cell lines . It has also shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to cell cycle arrest and apoptosis, contributing to its anticancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to exhibit changes in its effects over time. For instance, it has been observed to undergo a multi-step thermal decomposition process, indicating its stability and degradation over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, it has been observed to substantially reduce blood glucose levels in mice at certain dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been associated with the biosynthesis of prostaglandin H2 from arachidonic acid, which is catalyzed by COX enzymes .

Transport and Distribution

Its interactions with various enzymes and proteins suggest that it may be transported and distributed via these biomolecules .

Subcellular Localization

The subcellular localization of this compound is also yet to be fully determined. Given its interactions with various enzymes and proteins, it may be localized to specific compartments or organelles where these biomolecules are found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide typically involves multiple steps. One common method starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then reacted with a hydroxypropyl group under specific conditions to form the intermediate. This intermediate is subsequently reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group yields a carbonyl derivative, while substitution reactions can produce a variety of substituted benzamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its difluorobenzamide group, in particular, enhances its potential as a pharmacologically active compound .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO4/c18-12-3-1-11(7-13(12)19)17(22)20-6-5-14(21)10-2-4-15-16(8-10)24-9-23-15/h1-4,7-8,14,21H,5-6,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGQXJHMTHONAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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